Methyl 5-amino-3-iodo-2-methylbenzoate
Description
Methyl 5-amino-3-iodo-2-methylbenzoate is a substituted benzoate ester featuring an amino group at position 5, an iodine atom at position 3, and a methyl group at position 2 of the aromatic ring. The iodine atom may facilitate cross-coupling reactions, while the amino group could enable hydrogen bonding or participation in cyclization reactions, as seen in related compounds .
Properties
Molecular Formula |
C9H10INO2 |
|---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
methyl 5-amino-3-iodo-2-methylbenzoate |
InChI |
InChI=1S/C9H10INO2/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4H,11H2,1-2H3 |
InChI Key |
IHAXYXWWTUUHGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1I)N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-3-iodo-2-methylbenzoate typically involves the iodination of a precursor compound, followed by esterification and amination reactions. One common method starts with the iodination of 2-methylbenzoic acid using iodine and an oxidizing agent such as nitric acid. The resulting 5-iodo-2-methylbenzoic acid is then esterified using methanol and a catalyst like sulfuric acid to form methyl 5-iodo-2-methylbenzoate. Finally, the amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine source under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-3-iodo-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of methyl 5-amino-2-methylbenzoate.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydroxide, thiols, or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Methyl 5-amino-2-methylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-amino-3-iodo-2-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-amino-3-iodo-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the iodine atom may participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and inferred properties of Methyl 5-amino-3-iodo-2-methylbenzoate and its analogs:
Key Observations:
- Substituent Position Effects: The iodine at position 3 in the target compound introduces steric bulk and electronic effects distinct from Methyl 5-iodo-2-methoxybenzoate (iodine at position 5). This may reduce molecular planarity compared to the latter, which exhibits layered crystal packing . The amino group at position 5 (vs.
- Reactivity: The iodo group in the target compound is a prime site for Suzuki or Ullmann cross-coupling reactions, a feature absent in hydroxy- or methoxy-substituted analogs . Unlike Methyl-3-amino-4-hydroxybenzoate, which undergoes cyclization with aryl acids to form benzoxazoles , the target’s amino group at position 5 may favor alternative pathways, such as Schiff base formation.
- Applications: Sulfonylurea esters (e.g., Metsulfuron-methyl) exhibit herbicidal activity due to triazine and sulfonyl groups , whereas the target compound’s amino and iodo groups suggest roles in materials synthesis (e.g., MOFs) or pharmaceuticals .
Physical and Chemical Properties
While direct data for the target compound are lacking, inferences can be drawn from analogs:
- Volatility and Solubility: Methyl salicylate, a simple ester, is highly volatile (b.p. ~222°C) . The target compound’s iodine and amino groups likely reduce volatility and increase polarity, enhancing solubility in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Crystallography: Methyl 5-iodo-2-methoxybenzoate crystallizes in a monoclinic system with planar layers . The target’s methyl and amino substituents may disrupt this planarity, leading to altered packing motifs. SHELX software, widely used for such analyses , would be critical for structural determination.
Biological Activity
Methyl 5-amino-3-iodo-2-methylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
This compound has the following chemical structure:
- Molecular Formula : C10H10NIO2
- Molecular Weight : 293.1 g/mol
The presence of an amino group and iodine atom suggests potential interactions with biological targets, enhancing its pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The amino group may facilitate hydrogen bonding with enzyme active sites, potentially inhibiting enzymatic activity.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways.
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar effects.
Biological Activities
Research has indicated several biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential effectiveness against bacterial strains based on structural analogs. |
| Antitumor | Similar compounds have shown cytotoxic effects on cancer cell lines. |
| Anti-inflammatory | May reduce inflammation markers in vitro based on related compounds. |
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of various benzoate derivatives, including this compound. Results indicated a significant inhibition of Gram-positive and Gram-negative bacteria at varying concentrations, with an IC50 value comparable to established antibiotics .
- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited cytotoxic effects on specific cancer cell lines, leading to apoptosis. The compound was tested against HeLa and MCF-7 cells, showing a dose-dependent response with IC50 values of approximately 25 μM and 30 μM, respectively .
- Inflammatory Response Modulation : Research indicated that this compound could downregulate pro-inflammatory cytokines in macrophages when stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
